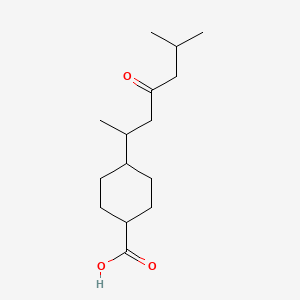

cis-Dihydrotodomatuic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

cis-Dihydrotodomatuic Acid is a naturally occurring compound found in certain coniferous trees, such as Douglas-fir. It is a carboxylic acid with the molecular formula C15H26O3. This compound has been identified as a juvenile hormone analog, which means it can mimic the activity of naturally occurring juvenile hormones in insects .

Vorbereitungsmethoden

The preparation of cis-Dihydrotodomatuic Acid involves several synthetic routes and reaction conditions. One common method is the extraction from natural sources, such as the whole-wood meal of Douglas-fir trees. The extraction process typically involves the use of petroleum ether to isolate the compound . Another method involves the isomerization of related compounds under specific conditions. For example, the trans isomer of a related compound can be converted to the cis isomer using ultraviolet irradiation and subsequent purification through cellulose column chromatography .

Analyse Chemischer Reaktionen

cis-Dihydrotodomatuic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl sulfoxide, water, and ethylene . One notable reaction is the Diels-Alder reaction, where the compound reacts with ethylene to form monounsaturated cyclic diacids . These reactions often result in the formation of valuable products, such as terephthalic acid and 1,4-cyclohexanedicarboxylic acid .

Wissenschaftliche Forschungsanwendungen

cis-Dihydrotodomatuic Acid has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various cyclic diacids, which are important in the production of biobased plastics . In biology, it serves as a juvenile hormone analog, making it useful in studies related to insect development and pest control . In medicine, its analogs are being explored for their potential as third-generation insecticides that are biodegradable and environmentally friendly . Additionally, the compound has industrial applications in the production of specialty chemicals and performance-advantaged monomers .

Wirkmechanismus

The mechanism of action of cis-Dihydrotodomatuic Acid involves its interaction with specific molecular targets and pathways. As a juvenile hormone analog, it binds to juvenile hormone receptors in insects, mimicking the effects of natural juvenile hormones. This binding prevents the normal development and maturation of insects, leading to their eventual death . The compound’s effectiveness as a juvenile hormone analog is attributed to its specific stereochemistry and molecular configuration .

Vergleich Mit ähnlichen Verbindungen

cis-Dihydrotodomatuic Acid can be compared with other similar compounds, such as (+)-todomatuic acid and cis-epoxysuccinic acid. (+)-Todomatuic acid is another juvenile hormone analog with a similar molecular structure but different stereochemistry . cis-Epoxysuccinic acid, on the other hand, is used in the industrial production of enantiomeric tartaric acids and has different applications compared to this compound . The uniqueness of this compound lies in its specific stereochemistry, which makes it particularly effective as a juvenile hormone analog .

Eigenschaften

CAS-Nummer |

38963-91-6 |

|---|---|

Molekularformel |

C15H26O3 |

Molekulargewicht |

254.36 g/mol |

IUPAC-Name |

4-(6-methyl-4-oxoheptan-2-yl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C15H26O3/c1-10(2)8-14(16)9-11(3)12-4-6-13(7-5-12)15(17)18/h10-13H,4-9H2,1-3H3,(H,17,18) |

InChI-Schlüssel |

SJHMVTADTZCIMQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC(=O)CC(C)C1CCC(CC1)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)

![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)

![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)

![2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14676003.png)